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Introduction

Gadoxetic acid (Gd-EOB-DTPA), a hepatocyte-specific magnetic resonance imaging (MRI)
contrast agent, has emerged as a valuable tool for both the morphological and functional
assessment of the liver.[1] Approximately 50% of the injected dose is selectively taken up by
functional hepatocytes, a process primarily mediated by organic anion transporting
polypeptides (OATPs), specifically OATP1B1 and OATP1B3, located on the sinusoidal
membrane of hepatocytes.[1][2][3] Subsequent excretion into the bile is facilitated by multidrug
resistance-associated protein 2 (MRP2).[1][3]

The quantitative analysis of Gadoxetic acid uptake provides a non-invasive method to assess
liver function, which is crucial in various clinical scenarios, including the evaluation of chronic
liver disease, prediction of post-hepatectomy liver failure, and monitoring treatment response.
[1][4][5] Furthermore, in drug development, understanding the interaction of new chemical
entities with OATP1B1 and OATP1B3 is critical, as inhibition of these transporters can lead to
significant drug-drug interactions (DDIs).[6][7]

These application notes provide detailed protocols for the quantitative analysis of Gadoxetic
acid uptake in both in vitro and in vivo settings, along with a compilation of relevant quantitative
data to support experimental design and data interpretation.
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Cellular Uptake and Efflux Pathway of Gadoxetic
Acid

The transport of Gadoxetic acid into and out of hepatocytes is a multi-step process involving
specific transporters. The following diagram illustrates the key players in this pathway.

Cellular Pathway of Gadoxetic Acid

Sinusoidal Blood

Gadoxetic Acid (Blood)
OATP1B1/1B3

Uptake Efflux
Hepatocyte

Gadoxetic Acid (Intracellular)
MRP2 MRP3 >

Bile Canaliculus

Gadoxetic Acid (Bile)

© 2025 BenchChem. All rights reserved. 2/14 Tech Support


https://www.benchchem.com/product/b1262754?utm_src=pdf-body
https://www.benchchem.com/product/b1262754?utm_src=pdf-body
https://www.benchchem.com/product/b1262754?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1262754?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

Methodological & Application

Check Availability & Pricing

BENCHE

Click to download full resolution via product page

Figure 1: Cellular transport pathway of Gadoxetic acid in hepatocytes.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the interaction of Gadoxetic
acid and other compounds with OATP1B1 and OATP1B3 transporters.

Table 1: Kinetic Parameters for OATP1B1- and
OATP1B3-Mediated Uptake

Vmax
Compound Transporter Km (pM) (pmol/min/ Cell System Reference
mg protein)
Estradiol-
17B- OATP1B1 6.3+1.2 460 + 96 HEK293 [8]
glucuronide
Pravastatin OATP1B1 HEK293 [8]
Rosuvastatin OATP1B1 HEK293 [3]
Atorvastatin OATP1B1 HEK293 9]
OATP1B1/1B
Fluo-3 s - - CHO [10]
Fluorescein-
OATP1B1/1B
methotrexate 3 - - CHO [10][11]
(FMTX)

Note: "-" indicates data not specified in the cited sources.

Table 2: IC50 Values for Inhibition of OATP1B1 and
OATP1B3
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Inhibitor Transporter Substrate IC50 (pM) Cell System Reference
Estradiol-
Rifamycin SV OATP1B1 17B- 0.23+£0.07 HEK293 [8]
glucuronide
Estradiol-
Bezafibrate OATP1B1 17pB- 16 HEK293 [8]
glucuronide
Estradiol-
Gemfibrozil OATP1B1 17B- 27 HEK293 [8]
glucuronide
Estradiol-
Rifampin OATP1B1 17B- 0.79 - [2]
glucuronide
Rifampin OATP1B1 Pravastatin 0.14 - [2]
Cyclosporin A OATP1B1 Atorvastatin 1.88 HEK293 9]
Gemfibrozil OATP1B1 Atorvastatin 156.2 HEK293 9]
Lopinavir OATP1B1 Atorvastatin 0.74 HEK293 [9]
Atazanavir OATP1B1 Atorvastatin - HEK293 9]
Amprenavir OATP1B1 Atorvastatin 16.80 HEK293 9]
Estropipate OATP1B1 FMTX 0.06 CHO [12]
Estropipate OATP1B3 FMTX 19.3 CHO [12]
Ursolic acid OATP1B1 FMTX 12.5 CHO [12]
Ursolic acid OATP1B3 FMTX 2.3 CHO [12]

Note: "-" indicates data not specified in the cited sources.

Table 3: In Vivo Pharmacokinetic Parameters of
Gadoxetic Acid Uptake
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Value (mean *

Parameter Description sD) Units Reference
. Hepatocyte .

ki 0.22 £0.05 min-1 [13]
uptake rate
Hepatocyte efflux _

kef 0.017 £ 0.006 min-1 [13]
rate

Fp Total plasma flow  1.00 £ 0.27 mL/min per mL [13]
Extracellular

Ve ] 0.20 + 0.05 mL/mL [13]
space fraction
Arterial flow

fa . 0.17+0.12 - [13]
fraction

Experimental Protocols

In Vitro OATP1B1/1B3 Uptake and Inhibition Assays

This protocol is adapted from methodologies using HEK293 or CHO cells stably expressing

OATP1B1 or OATP1B3.[3][8][11][14][15]
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In Vitro OATP1B1/1B3 Assay Workflow

Seed OATP1B1/1B3-expressing and wild-type cells in 24- or 96-well plates

Y

Culture for 48 hours to confluence

A4

(Optional) Treat with 5mM sodium butyrate for 24 hours to induce gene expression

Y

Wash cells with pre-warmed uptake buffer

Y

Pre-incubate with buffer for 15 minutes

A4

Initiate uptake with buffer containing Gadoxetic acid (or other substrate) + inhibitor

Y

Incubate for a defined time (e.g., 2-30 minutes) at 37°C

\4

Stop uptake by washing with ice-cold buffer

A4

Lyse cells (e.g., with 0.5% Triton X-100)

Y

Quantify intracellular substrate concentration (e.g., LC-MS/MS or fluorescence)

\4

Normalize to protein concentration

A4

Calculate net uptake (OATP-expressing cells - wild-type cells)
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Figure 2: General workflow for in vitro OATP1B1/1B3 uptake and inhibition assays.
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Materials:

o OATP1B1 or OATP1B3 stably transfected cells (e.g., HEK293 or CHO)
o Wild-type (mock-transfected) cells as a negative control

e Cell culture medium (e.g., DMEM with 10% FBS, antibiotics)

e Poly-D-lysine coated 24- or 96-well plates

o Uptake Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or 116.4 mM NacCl, 5.3 mM KClI,
1 mM NaH2PO4, 0.8 mM MgS04, 5.5 mM D-glucose, and 20 mM HEPES, pH 7.4)[11][14]
[15]

o Gadoxetic acid or other probe substrate (e.g., Estradiol-173-glucuronide, rosuvastatin,
atorvastatin, fluorescein-methotrexate)[3][8][9][11]

» Test inhibitors and known inhibitors (e.g., rifampicin, cyclosporine A)
e Lysis buffer (e.g., 0.5% Triton X-100 in PBS)

o BCA protein assay kit

o Detection system (e.g., LC-MS/MS, fluorescence plate reader)
Protocol:

o Cell Seeding: Seed OATP-expressing and wild-type cells at an appropriate density (e.g.,
25,000 cells/well for a 24-well plate) in poly-D-lysine coated plates.[15]

e Cell Culture: Culture the cells for 48 hours at 37°C and 5% CO2 until they reach confluence.

 Induction (Optional): For some cell lines, transporter expression can be enhanced by treating
with 5 mM sodium butyrate for 24 hours prior to the assay.[15]

e Preparation: On the day of the experiment, wash the cell monolayers twice with pre-warmed
(37°C) uptake buffer.
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Pre-incubation: Add fresh uptake buffer to each well and pre-incubate for 15 minutes at 37°C
to allow the cells to equilibrate.

Uptake Initiation:

o Substrate Uptake Assay: Aspirate the pre-incubation buffer and add the uptake buffer
containing various concentrations of Gadoxetic acid (or other substrate) to determine Km
and Vmax.

o Inhibition Assay: Aspirate the pre-incubation buffer and add the uptake buffer containing a
fixed concentration of the substrate and varying concentrations of the test inhibitor to
determine the IC50 value.

Incubation: Incubate the plates at 37°C for a predetermined time (e.g., 2-30 minutes). The
incubation time should be within the linear range of uptake.

Uptake Termination: Rapidly terminate the uptake by aspirating the substrate solution and
washing the cells three times with ice-cold uptake buffer.

Cell Lysis: Lyse the cells by adding lysis buffer and incubating on a plate shaker for 30
minutes.[15]

Quantification:
o Transfer the lysate to a new plate for analysis.

o Quantify the intracellular concentration of the substrate using a validated analytical
method (e.g., LC-MS/MS for non-labeled compounds, scintillation counting for
radiolabeled compounds, or a fluorescence plate reader for fluorescent substrates).

o Determine the protein concentration in each well using a BCA assay for normalization.
Data Analysis:
o Calculate the uptake rate (e.g., in pmol/mg protein/min).

o Determine the net uptake by subtracting the uptake in wild-type cells from that in OATP-
expressing cells.
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o For kinetic studies, plot the net uptake rate against the substrate concentration and fit the
data to the Michaelis-Menten equation to determine Km and Vmax.

o For inhibition studies, plot the percentage of inhibition against the inhibitor concentration
and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vivo Quantification using Dynamic Contrast-
Enhanced MRI (DCE-MRI)

This protocol outlines the general steps for quantifying Gadoxetic acid uptake in the liver using

DCE-MRI and pharmacokinetic modeling.
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In Vivo Gadoxetic Acid DCE-MRI Workflow

Patient Preparation and Positioning

Y

Acquire Pre-contrast T1 maps

Y

Administer Gadoxetic acid (e.g., 0.025 mmol/kg)

Y

Dynamic T1-weighted imaging during arterial, portal venous, and transitional phases

Y

Acquire Post-contrast T1 maps in the hepatobiliary phase (e.g., 20 min)

Y

Image Processing: Motion correction, ROI placement (liver, aorta, portal vein)

Y

Derive Arterial Input Function (AIF) and Portal Venous Input Function (PVIF) from dynamic data

Y

Convert signal intensity to Gadoxetic acid concentration

Y

Fit concentration-time curves to a pharmacokinetic model (e.g., dual-input two-compartment model)

Y

Estimate quantitative parameters (k_in, k_out, etc.)
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Figure 3: Workflow for quantitative analysis of Gadoxetic acid uptake using DCE-MRI.
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Protocol:

o Patient Preparation: Ensure the patient has fasted for at least 4 hours to minimize
gallbladder contraction and has no contraindications to gadolinium-based contrast agents.

e Imaging Protocol:

[¢]

Perform pre-contrast T1 mapping of the liver.

o Administer a standard dose of Gadoxetic acid (e.g., 0.025 mmol/kg body weight)
intravenously.

o Acquire dynamic T1-weighted images with high temporal resolution covering the arterial,
portal venous, and transitional phases (typically for the first 5-10 minutes post-injection).

o Acquire post-contrast T1 maps during the hepatobiliary phase (approximately 20 minutes
post-injection).

e Image Analysis:
o Perform motion correction on the dynamic image series.

o Place regions of interest (ROISs) in the liver parenchyma (avoiding large vessels), the
abdominal aorta (to derive the arterial input function - AIF), and the main portal vein (to
derive the portal venous input function - PVIF).

o Convert the signal intensity-time curves from the ROIs into Gadoxetic acid concentration-
time curves.

e Pharmacokinetic Modeling:

o Utilize a pharmacokinetic model, such as the dual-input two-compartment model, to
analyze the concentration-time data.[16][17] This model considers the dual blood supply to
the liver and the exchange of the contrast agent between the blood plasma, the
extracellular extravascular space, and the hepatocytes.

o Fit the model to the data to estimate key quantitative parameters, including the hepatocyte
uptake rate (ki or K1) and the efflux rate (kef or k21).
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o Data Interpretation: The estimated parameters provide a quantitative measure of regional
and global liver function. Reduced uptake rates may indicate hepatocellular dysfunction or
reduced transporter expression.

Conclusion

The quantitative analysis of Gadoxetic acid uptake is a powerful tool in both clinical research
and drug development. The provided protocols and data serve as a foundational resource for
implementing these techniques. For in vitro studies, careful validation of the cell system and
analytical methods is paramount for generating reliable and reproducible data. For in vivo
studies, robust image acquisition and advanced pharmacokinetic modeling are essential for
accurate quantification of liver function. By applying these methodologies, researchers and
drug development professionals can gain valuable insights into liver physiology, disease states,
and the potential for drug-induced liver injury and drug-drug interactions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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